molecular formula C22H23F3N8 B10920966 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-cyclopropyl-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-cyclopropyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B10920966
M. Wt: 456.5 g/mol
InChI Key: BORNYDMSLKGESU-UHFFFAOYSA-N
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Description

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-cyclopropyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes multiple pyrazole rings and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-cyclopropyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps. One common method involves the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the base . The reaction conditions often require precise control of temperature and solvent to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-cyclopropyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-cyclopropyl-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-cyclopropyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit protein kinases, which play a crucial role in cell proliferation, differentiation, and apoptosis . By binding to the active sites of these enzymes, the compound can block their activity, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-cyclopropyl-6-(trifluoromethyl)pyrimidine stands out due to its complex structure, which includes multiple pyrazole rings and a trifluoromethyl group. This unique arrangement enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H23F3N8

Molecular Weight

456.5 g/mol

IUPAC Name

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-cyclopropyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C22H23F3N8/c1-11-19(15-9-26-31(4)12(15)2)30-33(20(11)16-10-27-32(5)13(16)3)21-28-17(14-6-7-14)8-18(29-21)22(23,24)25/h8-10,14H,6-7H2,1-5H3

InChI Key

BORNYDMSLKGESU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=C(N(N=C2)C)C)C3=NC(=CC(=N3)C(F)(F)F)C4CC4)C5=C(N(N=C5)C)C

Origin of Product

United States

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